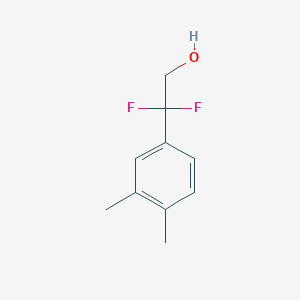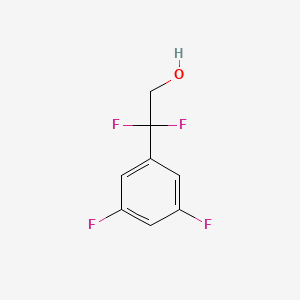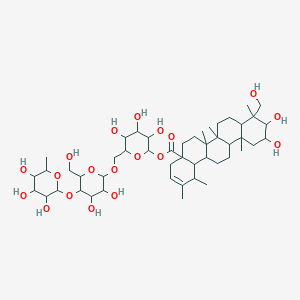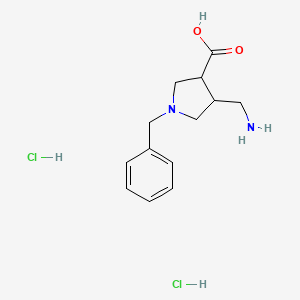
2-(3,4-Dimethylphenyl)-2,2-difluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethylphenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of a difluoroethanol group attached to a dimethylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 3,4-dimethylphenyl derivatives with difluoroethanol under controlled conditions. One common method involves the use of a Grignard reagent, where 3,4-dimethylphenylmagnesium bromide reacts with difluoroacetaldehyde to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethylphenyl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: 2-(3,4-Dimethylphenyl)-2,2-difluoroacetone.
Reduction: 2-(3,4-Dimethylphenyl)-2,2-difluoroethane.
Substitution: 2-(3,4-Dimethylphenyl)-2,2-difluoroethyl chloride or bromide.
Applications De Recherche Scientifique
2-(3,4-Dimethylphenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethylphenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s difluoroethanol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Dimethylphenyl)-2,2-difluoroethane
- 2-(3,4-Dimethylphenyl)-2,2-difluoroacetone
- 2-(3,4-Dimethylphenyl)-2,2-difluoroethyl chloride
Uniqueness
2-(3,4-Dimethylphenyl)-2,2-difluoroethan-1-ol is unique due to its specific combination of a difluoroethanol group with a dimethylphenyl ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H12F2O |
|---|---|
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
2-(3,4-dimethylphenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C10H12F2O/c1-7-3-4-9(5-8(7)2)10(11,12)6-13/h3-5,13H,6H2,1-2H3 |
Clé InChI |
BQAIAATZZMXTCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(CO)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5-(2-methyl-7-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole hydrochloride](/img/structure/B12305212.png)

![(2S,3S)-3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B12305224.png)
![Ethyl 5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12305227.png)

![1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B12305246.png)
![rac-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans](/img/structure/B12305255.png)
![rac-[(1R,2R)-2-propylcyclopropyl]methanamine hydrochloride](/img/structure/B12305261.png)
![13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12305268.png)





